REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH2:11][CH2:12][OH:13])=[CH:4][CH:3]=1.[CH2:14]([N:16](CC)[CH2:17]C)C.CS(Cl)(=O)=O.CNC>C(OCC)(=O)C.C1COCC1>[NH3:8].[CH3:12][OH:13].[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH2:11][CH2:12][N:16]([CH3:17])[CH3:14])=[CH:4][CH:3]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CN(C2=C1)CCO
|
Name
|
|
Quantity
|
5.16 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
30.8 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 125 mL Erlenmeyer flask equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
a screw cap
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to 70° C. for 14 h
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
WASH
|
Details
|
the organic phase successively washed with water (3×30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N.CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CN(C2=C1)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |